2-Methylsulfanyl-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile
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Overview
Description
2-Methylsulfanyl-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound with a pyrimidine core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of various functional groups, including a methylsulfanyl group, a morpholine ring, and a phenyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methylsulfanyl group can be substituted by nucleophiles such as morpholine or hydrazine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and hydrazine, with reaction conditions involving heating and the use of solvents like ethanol or butanol.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include substituted pyrimidines and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylsulfanyl-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds share a similar pyrimidine core and methylsulfanyl group but differ in their polyfluoroalkyl substituents.
2-Benzylsulfanyl-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile: This compound is structurally similar but has a benzylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
2-Methylsulfanyl-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-22-16-18-14(12-5-3-2-4-6-12)13(11-17)15(19-16)20-7-9-21-10-8-20/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKUNMOTOKOCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N2CCOCC2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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